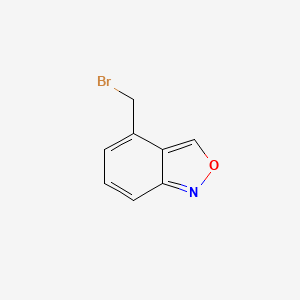

4-(bromomethyl)-2,1-benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO |

|---|---|

Molecular Weight |

212.04 g/mol |

IUPAC Name |

4-(bromomethyl)-2,1-benzoxazole |

InChI |

InChI=1S/C8H6BrNO/c9-4-6-2-1-3-8-7(6)5-11-10-8/h1-3,5H,4H2 |

InChI Key |

HUOMJOOKYDJLBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NOC=C2C(=C1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for Accessing 4 Bromomethyl 2,1 Benzoxazole and Substituted Benzoxazole Systems

Strategic Approaches for Introducing Bromomethyl Functionality onto Benzoxazole (B165842) Scaffolds.

The introduction of a bromomethyl group at the 4-position of the benzoxazole ring system requires precise control over regioselectivity. Two primary strategies have emerged: direct bromination of a pre-formed benzoxazole and cyclization of a precursor already bearing the desired functionality.

Regioselective Bromination of the Benzene (B151609) Ring of Benzoxazoles at Position 4.

Achieving regioselective bromination at the C4 position of the benzoxazole core presents a significant synthetic challenge. Direct electrophilic bromination of the benzoxazole ring typically leads to substitution at other positions, necessitating more nuanced approaches. One potential, though less direct, route involves the Vilsmeier-Haack reaction. For instance, the reaction of o-acetaminophenols with the Vilsmeier reagent can unexpectedly yield 2-formylpyrido[2,1-b]benzoxazoles. nih.gov While not a direct bromination, this highlights the potential for functionalization at various positions on the benzoxazole nucleus, which could be later converted to a bromomethyl group through subsequent synthetic steps. Further research into directing groups or specific catalysts would be necessary to achieve direct and high-yielding C4-bromination.

Precursor-Based Cyclization Strategies for 4-(bromomethyl)-2,1-benzoxazole Formation.

A more common and generally more efficient method for accessing this compound involves the cyclization of appropriately substituted precursors. This strategy allows for the precise placement of the bromomethyl group on the starting materials, which then directs the formation of the final product.

One well-established method for benzoxazole synthesis is the condensation of 2-aminophenols with various partners such as carboxylic acids, aldehydes, or their derivatives. rsc.orgresearchgate.net To synthesize this compound, one would start with a 2-amino-3-(bromomethyl)phenol derivative. This precursor, upon reaction with a suitable cyclizing agent, would directly yield the target molecule.

Another versatile approach involves the use of tertiary amides and 2-aminophenols in the presence of triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine. nih.gov This method proceeds through a cascade reaction involving the activation of the amide, nucleophilic addition, intramolecular cyclization, and elimination. nih.gov By selecting a 2-aminophenol (B121084) with a bromomethyl substituent at the desired position, this method could be adapted for the synthesis of this compound.

The biosynthesis of benzoxazoles also offers insights into precursor-based strategies. The antitumor natural product nataxazole, for example, is formed through a pathway that involves an unstable ester intermediate. nih.gov This enzymatic approach has been harnessed to synthesize novel halogenated benzoxazoles, suggesting that chemoenzymatic strategies could be developed for the synthesis of this compound from functionalized precursors. nih.gov

Modern Advancements in Benzoxazole Core Synthesis Relevant to Functionalization.

Recent years have witnessed significant progress in the synthesis of the benzoxazole core, with a strong emphasis on developing more efficient, versatile, and environmentally friendly methods. researchgate.netbenthamdirect.com These advancements are directly relevant to the synthesis of functionalized derivatives like this compound.

Environmentally Benign Synthetic Protocols (Green Chemistry).

The principles of green chemistry are increasingly influencing the design of synthetic routes to benzoxazoles. rsc.orgjetir.org This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. organic-chemistry.orgbohrium.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of benzoxazoles. researchgate.netbenthamdirect.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. scienceandtechnology.com.vnfigshare.com

For instance, the condensation of 2-aminophenols with aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation. researchgate.netresearchgate.net In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. scienceandtechnology.com.vn One study reported the successful synthesis of 2,5-disubstituted benzoxazole derivatives in good yields (67-90%) using iodine as an oxidant under solvent-free microwave irradiation. scienceandtechnology.com.vn Another approach utilizes a one-pot synthesis starting from nitrophenol and carboxylic acids, involving an initial transfer hydrogenation followed by cyclization, all under microwave assistance. researchgate.net

| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-amino-4-methylphenol and aromatic aldehydes | Iodine | Solvent-free, microwave irradiation | 67-90% | scienceandtechnology.com.vn |

| Nitrophenol and carboxylic acids | Pd/C, T3P | Microwave irradiation | 56-83% | researchgate.net |

| 2-aminophenol and isothiocyanates | H₂O₂ | Ethanol, microwave irradiation, 100°C, 10 min | 88-98% | rsc.org |

The use of solvent-free conditions or environmentally benign solvents like water is a cornerstone of green chemistry. rsc.orgorgchemres.org Several methods have been developed for the synthesis of benzoxazoles that avoid the use of volatile and often toxic organic solvents.

One such method employs a reusable Brønsted acidic ionic liquid gel as a catalyst for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. nih.govacs.org This approach offers high yields and a simple work-up procedure, with the catalyst being easily recovered and reused. nih.gov Similarly, the grindstone method, using catalysts like strontium carbonate or potassium ferrocyanide, allows for the solvent-free synthesis of benzoxazoles at room temperature in very short reaction times. rsc.org

Aqueous media have also been successfully employed for benzoxazole synthesis. For example, a simple and efficient method uses samarium triflate as a reusable acid catalyst for the reaction of o-amino(thio)phenols and aldehydes in water. organic-chemistry.org

| Reactants | Catalyst/Conditions | Solvent | Key Features | Reference |

|---|---|---|---|---|

| 2-Aminophenol and aldehydes | Brønsted acidic ionic liquid gel | Solvent-free | High yields, recyclable catalyst | nih.govacs.org |

| 2-Aminophenol and substituted benzaldehyde | Strontium carbonate, grindstone method | Solvent-free | Room temperature, short reaction time | rsc.org |

| o-Amino(thio)phenols and aldehydes | Samarium triflate | Aqueous medium | Mild conditions, reusable catalyst | organic-chemistry.org |

Catalysis in Benzoxazole Synthesis

The development of efficient catalytic systems is paramount for the synthesis of benzoxazoles, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods that often require harsh conditions like strong acids or high temperatures. beilstein-journals.org Modern approaches have embraced a variety of catalytic strategies, including transition metal-free catalysis, organocatalysis, and heterogeneous catalysis, to construct the benzoxazole core.

Transition Metal-Free Catalysis:

Transition metal-free pathways for benzoxazole synthesis have gained significant traction due to their cost-effectiveness and reduced environmental impact. One notable approach involves a direct base-mediated intramolecular carbon-oxygen bond formation. rsc.org For instance, the cyclization of o-haloanilides can be achieved in high yields using potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) at 140 °C, proceeding through a proposed benzyne (B1209423) intermediate. rsc.org

Another metal-free strategy utilizes elemental sulfur as an oxidant for the coupling of o-aminophenols with ketones or alkenes. organic-chemistry.org Additionally, N,N-dimethyl-4-aminopyridine (DMAP) has been shown to catalyze the direct C-2 aroylation of benzoxazoles with acid chlorides. organic-chemistry.org An electrochemical approach offers an oxidant-free and atom-economical synthesis of 2-substituted benzoxazoles through an intramolecular Shono-type oxidative coupling of glycine (B1666218) derivatives, generating only hydrogen gas as a byproduct. organic-chemistry.orgacs.org Furthermore, visible light-mediated photoredox catalysis, using organic dyes like eosin (B541160) Y, provides a green and environmentally benign route for the direct C-H amination of benzoxazoles. researchgate.netresearchgate.net

Organocatalysis:

Organocatalysis has emerged as a powerful tool in benzoxazole synthesis, offering mild and selective transformations. N-heterocyclic carbenes (NHCs) have been successfully employed to catalyze the intramolecular cyclization of aldimines, generated from 2-aminophenols and aromatic aldehydes, to produce 2-arylbenzoxazoles under mild conditions. organic-chemistry.org Enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition represents another innovative approach for the synthesis of benzoxazole-containing triazoles. rsc.orgrsc.org This method allows for the chemo- and regioselective construction of these complex heterocyclic systems under ambient conditions. rsc.orgrsc.org

Heterogeneous Catalysis:

Heterogeneous catalysts offer significant advantages in terms of easy separation, reusability, and reduced contamination of the final product. A variety of solid-supported catalysts have been developed for benzoxazole synthesis. For example, a Brønsted acidic ionic liquid gel (BAIL gel) has proven to be an efficient and recyclable heterogeneous catalyst for the solvent-free synthesis of benzoxazoles from 2-aminophenols and aldehydes. nih.gov This catalyst can be recovered and reused multiple times without a significant loss of activity. nih.gov

Magnetic nanoparticles have also been utilized as supports for catalysts, facilitating their recovery using an external magnet. nih.gov For instance, phosphine-functionalized magnetic nanoparticles in the presence of a ruthenium complex have been used for the acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenol. acs.org Similarly, imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles has been employed for the synthesis of benzoxazoles under solvent-free sonication. nih.gov Other heterogeneous systems include copper(II) oxide nanoparticles, copper(II) ferrite (B1171679) nanoparticles, and silica-supported ferric chloride. organic-chemistry.org

| Catalytic Approach | Catalyst Example | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Transition Metal-Free | Potassium Carbonate | o-haloanilides | Base-mediated intramolecular cyclization. | rsc.org |

| Transition Metal-Free | Elemental Sulfur | o-aminophenols and ketones/alkenes | Oxidative coupling. | organic-chemistry.org |

| Transition Metal-Free | Electrochemical | Glycine derivatives | Oxidant-free, atom-economical. | organic-chemistry.orgacs.org |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | 2-aminophenols and aldehydes | Mild conditions, intramolecular cyclization. | organic-chemistry.org |

| Organocatalysis | Enolate-mediated | Benzoxazole-ketones and azides | Azide-ketone [3+2]-cycloaddition. | rsc.orgrsc.org |

| Heterogeneous Catalysis | Brønsted acidic ionic liquid gel (BAIL gel) | 2-aminophenols and aldehydes | Solvent-free, recyclable catalyst. | nih.gov |

| Heterogeneous Catalysis | Ru₂Cl₄(CO)₆/PFMNPs | Primary alcohols and 2-aminophenol | Acceptorless dehydrogenative coupling, recyclable magnetic catalyst. | acs.org |

| Heterogeneous Catalysis | LAIL@MNP | 2-aminophenols and aldehydes | Solvent-free sonication, recyclable magnetic catalyst. | nih.gov |

Atom-Economy and Step-Efficient Methods

The principles of atom economy and step efficiency are central to modern synthetic chemistry, aiming to maximize the incorporation of starting materials into the final product while minimizing the number of synthetic steps. These principles are particularly relevant in the synthesis of complex molecules like functionalized benzoxazoles.

One-pot and multi-component reactions (MCRs) are highly desirable synthetic strategies as they reduce waste, save time, and simplify purification processes. rsc.orgrsc.orgacs.orgnih.gov Several one-pot methods for benzoxazole synthesis have been developed. For instance, a gold-catalyzed one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes under an oxygen atmosphere has been reported with excellent yields. nih.gov Another example is a palladium-catalyzed one-pot process involving the cross-coupling of diaryl sulfoxides with benzoxazoles, followed by trapping the remaining sulfenate anions. acs.org

Multi-component reactions, where three or more reactants are combined in a single step to form a product that contains portions of all the reactants, offer a powerful tool for building molecular complexity. rsc.orgacs.orgnih.gov A facile synthesis of benzoxazole derivatives has been achieved through a multi-component reaction of catechols, aldehydes, and ammonium (B1175870) acetate (B1210297) catalyzed by copper complexes. rsc.orgrsc.org An iron-catalyzed three-component coupling of catechols, benzyl (B1604629) alcohols or benzyl methyl ethers, and ammonium acetate also provides an efficient route to benzoxazoles. acs.orgnih.gov

Oxidative coupling and C-H activation pathways represent highly atom-economical and step-efficient approaches to benzoxazole synthesis. These methods avoid the need for pre-functionalized starting materials, directly converting C-H bonds into new C-C or C-heteroatom bonds.

Iron-catalyzed oxidative coupling/cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes at room temperature provides a direct route to benzoxazoles. nih.gov Copper-catalyzed intramolecular oxidative C-O coupling of anilides is another effective strategy, allowing for the use of air as the terminal oxidant. acs.org This method demonstrates high functional group tolerance and can be directed to produce specific isomers, such as 7-substituted benzoxazoles. acs.org

Direct C-H bond arylation of benzoxazoles has seen significant advancements, utilizing various electrophilic reagents like aryl halides and sulfonyl chlorides. acs.org Palladium-catalyzed direct C-H bond arylation of benzoxazoles with aryl chlorides has been achieved using a well-defined NHC-Pd(II)-Im complex. organic-chemistry.org Furthermore, an eco-friendly electrochemical oxidation/cyclization of glycine derivatives showcases an intramolecular Shono-type oxidative coupling that is both transition-metal- and oxidant-free. organic-chemistry.orgacs.org

| Method | Key Reaction | Catalyst/Reagent | Advantages | Reference |

|---|---|---|---|---|

| One-Pot Synthesis | Oxidative cyclization | HAuCl₄·4H₂O / O₂ | High yield, single step. | nih.gov |

| One-Pot Synthesis | Cross-coupling and trapping | Palladium | Utilization of both aryl and sulfenate groups. | acs.org |

| Multi-Component Reaction | Condensation/Cyclization | Copper Complexes | Mild conditions, builds complexity efficiently. | rsc.orgrsc.org |

| Multi-Component Reaction | Coupling/Cyclization | Fe(III) catalyst | Abundant catalyst, high diversity. | acs.orgnih.gov |

| Oxidative Coupling | Oxidative coupling/cyclization | Iron(III) catalyst | Room temperature reaction. | nih.gov |

| C-H Activation | Intramolecular oxidative C-O coupling | Copper(II) catalyst / Air | Use of air as oxidant, high functional group tolerance. | acs.org |

| C-H Activation | Direct C-H arylation | NHC-Pd(II)-Im complex | Direct functionalization of the benzoxazole core. | organic-chemistry.org |

| Oxidative Coupling | Intramolecular Shono-type oxidative coupling | Electrochemical | Transition-metal and oxidant-free, atom-economical. | organic-chemistry.orgacs.org |

Challenges and Future Directions in Precision Synthesis of Functionalized Benzoxazoles

Despite significant progress, the precision synthesis of functionalized benzoxazoles continues to present challenges and opportunities for future research.

One of the primary challenges lies in achieving regioselectivity, especially in the functionalization of the benzoxazole core. While directing groups can be employed to control the position of substitution, the development of catalyst systems that can achieve high regioselectivity without the need for such directing groups is a key area of future research. acs.org

Another challenge is the development of even more sustainable and environmentally benign synthetic methods. nih.govrsc.org This includes the use of greener solvents, renewable starting materials, and catalysts based on abundant and non-toxic metals. nih.govacs.org The expansion of electrochemical and photochemical methods, which can often be performed under mild conditions with minimal waste, holds great promise. organic-chemistry.orgacs.org

The synthesis of increasingly complex and diverse benzoxazole derivatives for applications in drug discovery and materials science remains a major driver of innovation. This requires the development of synthetic methods with broad substrate scope and high functional group tolerance. organic-chemistry.org The ability to introduce a wide range of substituents at various positions on the benzoxazole scaffold is crucial for tuning the properties of these compounds.

Future directions will likely focus on the integration of computational and experimental approaches to design new catalysts and predict reaction outcomes. The development of flow chemistry techniques for the synthesis of benzoxazoles could also offer advantages in terms of scalability, safety, and process control. Ultimately, the continued development of novel synthetic methodologies will be essential for unlocking the full potential of functionalized benzoxazoles in a variety of scientific disciplines.

Chemical Reactivity and Derivatization Strategies for 4 Bromomethyl 2,1 Benzoxazole

Transformational Chemistry of the Bromomethyl Group at Position 4.

The bromomethyl group at the 4-position of the 2,1-benzoxazole core is a key handle for a variety of chemical transformations, primarily through nucleophilic substitution and the generation of reactive intermediates.

Nucleophilic Substitution Reactions at the Benzylic Bromide.

The benzylic nature of the bromide in 4-(bromomethyl)-2,1-benzoxazole renders it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups. For instance, it can react with various amines to form the corresponding aminomethyl derivatives. The investigation of such reactions with substrates like amides and benzylic bromides has shown that the expected substitution products are generally obtained. acs.org

One notable example is the synthesis of 4-(azidomethyl)-2,1-benzoxazole. This transformation is typically achieved by reacting this compound with an azide (B81097) source, such as sodium azide, in a suitable solvent. The resulting azide can then be further transformed, for example, through reduction to the corresponding amine or by participating in cycloaddition reactions.

Generation of Reactive Intermediates from the Bromomethyl Moiety.

Beyond direct substitution, the bromomethyl group can be used to generate more reactive species. For example, it can be converted into a phosphonium (B103445) salt by reaction with a phosphine, such as triphenylphosphine. This phosphonium salt can then be used in a Wittig reaction to form alkenes.

Furthermore, the bromomethyl group can participate in reactions under phase-transfer catalysis (PTC) conditions. PTC allows for the reaction of water-soluble and organic-soluble reactants by using a phase-transfer catalyst to shuttle one reactant across the interface into the other phase. This methodology can be applied to the alkylation of various nucleophiles with this compound.

Functionalization and Modification of the Benzoxazole (B165842) Ring System.

The 2,1-benzoxazole ring system, also known as anthranil, possesses its own distinct reactivity, which can be exploited for further derivatization. This includes electrophilic and nucleophilic aromatic substitutions, metal-catalyzed cross-coupling reactions, and ring-opening or rearrangement reactions.

Regioselective Electrophilic and Nucleophilic Aromatic Substitution.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.orgmsu.edumasterorganicchemistry.com In the case of the benzoxazole ring, nitration is a common example of this reaction. researchgate.net The nitration of benzoxazole typically occurs preferentially at the 5- or 6-position. researchgate.net However, if these positions are blocked, the nitro group can also be introduced at the 4- or 7-position. researchgate.net The regioselectivity of nitration is influenced by the electronic properties of the existing substituents on the ring. nih.govlibretexts.org

Nucleophilic aromatic substitution (SNAr) provides another avenue for functionalization, particularly when the aromatic ring is activated by electron-withdrawing groups. youtube.com This type of reaction involves the addition of a nucleophile to the aromatic ring followed by the elimination of a leaving group. youtube.com For instance, the displacement of a fluorine atom para to the benzoxazole 2-carbon by a nucleophile has been reported. dtic.mil The synthesis of pyrrolo[2,1-b]oxazole derivatives through intramolecular nucleophilic heteroaromatic substitution has also been documented. rsc.org

Metal-Catalyzed Cross-Coupling for Arylation and Alkylation.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of 2,1-benzoxazole, direct arylation has been a subject of significant research. researchgate.netnih.gov The palladium-catalyzed direct C3 arylation of 2,1-benzoxazole has been reported, as has the direct C-5 arylation. researchgate.net These reactions allow for the introduction of various aryl and heteroaryl groups. nih.gov For example, the arylation of 2,1-benzisoxazole with aryl bromides can be achieved using catalysts like Pd(OAc)₂. researchgate.net Similarly, palladium catalysis can be employed for the arylation of benzoxazoles at the C7 position. acs.org

Besides palladium, other transition metals like iron and copper have also been utilized in the synthesis and functionalization of benzoxazoles. nih.govnih.gov Iron-catalyzed reactions, in particular, are gaining attention due to the metal's abundance and low toxicity. nih.govacs.org Copper-catalyzed reactions have been used for the direct alkylation of benzoxazoles with nonactivated secondary alkyl halides. organic-chemistry.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on the Benzoxazole Scaffold

| Catalyst System | Coupling Partners | Position of Functionalization | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | 2,1-Benzisoxazole and Aryl Bromides | C3 | researchgate.net |

| PdCl(C₃H₅)(dppb) / KOAc | 2,1-Benzisoxazole and Aryl Bromides | C5 | researchgate.net |

| Pd(OAc)₂ / NiXantphos | Benzoxazole and Aryl/Heteroaryl Bromides | C2 | nih.gov |

| PdCl₂ / PivOK | Benzoxazole and Aryl Halides | C7 | acs.org |

| CuI / Ligand | Benzoxazole and Secondary Alkyl Halides | C2 | organic-chemistry.org |

| Fe₂O₃ / DMEDA | 1-Bromo-2-iodobenzene and Benzamide | Domino C-N/C-O coupling | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromomethyl 2,1 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(bromomethyl)-2,1-benzoxazole, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

While specific, experimentally verified NMR data for this compound is not widely available in published literature, the expected chemical shifts and coupling patterns can be predicted based on the known effects of the benzoxazole (B165842) ring system and the bromomethyl substituent.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons of the bromomethyl group. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring portion of the benzoxazole core. Their specific chemical shifts are influenced by the electron-withdrawing nature of the fused oxazole (B20620) ring and the bromomethyl group. The methylene protons (-CH₂Br) would appear as a characteristic singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the carbons of the benzoxazole ring system and the carbon of the bromomethyl group. The carbons of the aromatic ring are expected to resonate in the typical downfield region for sp²-hybridized carbons, with quaternary carbons showing distinct chemical shifts. The methylene carbon of the -CH₂Br group would appear at a higher field, significantly influenced by the attached bromine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | 110 - 155 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, especially within the complex aromatic region, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, helping to trace the connectivity around the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would unequivocally link the methylene proton signal to the methylene carbon signal and each aromatic proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons and for confirming the position of the bromomethyl group by observing correlations from the methylene protons to the carbons of the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

The IR spectrum of this compound would be expected to show characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring and the methylene group, C=C and C=N stretching vibrations from the benzoxazole ring system, and the C-Br stretching vibration.

Raman spectroscopy would provide complementary information. While C-Br stretching can be weak in IR, it often gives a more distinct signal in Raman spectra. The symmetric vibrations of the aromatic ring are also typically strong in Raman spectroscopy.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methylene C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Benzoxazole C=N | Stretch | 1500 - 1650 |

| C-O-C | Stretch | 1000 - 1300 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet with roughly equal intensity (the M⁺ and M+2 peaks), reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The fragmentation pattern would likely involve the loss of a bromine radical (•Br) or the entire bromomethyl radical (•CH₂Br), leading to stable cationic fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. The calculated exact mass for the most abundant isotopes of this compound (C₇H₅N₂O⁷⁹Br) would be compared to the experimentally measured value to confirm the molecular formula with high confidence.

Table 4: Calculated Molecular Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass [M] |

|---|---|---|

| C₇H₅N₂OBr | ⁷⁹Br | 211.9612 |

X-ray Crystallography for Definitive Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for this compound. Consequently, a definitive determination of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information, is not available in the public domain at this time.

While X-ray crystallography remains the gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid, its application is contingent on the successful growth of single crystals of suitable size and quality. The lack of available data for this compound suggests that such a study has either not been undertaken or the results have not been publicly disclosed.

In the absence of experimental crystallographic data, computational modeling techniques, such as Density Functional Theory (DFT), could provide theoretical insights into the probable solid-state conformation and intermolecular interactions of this compound. However, such theoretical models await experimental validation through X-ray diffraction analysis.

Applications of Benzoxazole Derivatives in Advanced Organic Synthesis and Materials Science

Benzoxazoles as Versatile Synthons for Complex Molecular Architectures

The reactivity of the bromomethyl group in 4-(bromomethyl)-2,1-benzoxazole makes it a valuable electrophilic building block in organic synthesis. This functional group readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the benzoxazole (B165842) moiety into a wide array of molecular scaffolds. This versatility has been exploited in the synthesis of complex molecules with potential applications in various fields.

The general synthetic utility of benzoxazoles is well-documented, with numerous methods developed for the construction of the core ring system. organic-chemistry.orgnih.govijpbs.com These methods often involve the condensation of o-aminophenols with various carboxylic acid derivatives. daneshyari.com The subsequent functionalization of the benzoxazole core, for instance, by introducing a reactive handle like the bromomethyl group, opens up avenues for further molecular elaboration.

While specific examples detailing the use of this compound as a synthon are not extensively reported in publicly available literature, its reactivity profile suggests its potential in the following transformations:

Ether and Thioether Linkages: Reaction with alcohols, phenols, and thiols would lead to the formation of ether and thioether-linked benzoxazole derivatives.

Ester Formation: Nucleophilic attack by carboxylates would yield esters incorporating the benzoxazole unit.

Amine Alkylation: Primary and secondary amines can be alkylated to introduce the benzoxazolylmethyl group, leading to the synthesis of complex amine derivatives.

Carbon-Carbon Bond Formation: Reaction with carbanions or other carbon nucleophiles could be employed to construct more elaborate carbon skeletons.

This synthetic versatility allows for the incorporation of the unique photophysical and electronic properties of the benzoxazole core into larger, more complex molecular architectures, paving the way for the development of novel functional materials.

Integration into Organic Electronic and Optoelectronic Materials

Benzoxazole derivatives are known for their applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov The electron-deficient nature of the benzoxazole ring system, combined with its high thermal and chemical stability, makes it a suitable component for electron-transporting and light-emitting materials.

The integration of benzoxazole moieties into conjugated polymers and small molecules can significantly influence their electronic properties. While direct applications of this compound in this context are not widely documented, its role as a synthon is critical. Through the reactions described in the previous section, this compound can be used to append the benzoxazole unit onto various chromophores and electroactive molecules. This functionalization can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, thereby tuning their charge injection, transport, and emission characteristics.

For instance, attaching the benzoxazole moiety to a hole-transporting unit could lead to the development of bipolar materials with balanced charge transport properties, which are highly desirable for efficient OLEDs. Similarly, its incorporation into the structure of organic photovoltaic materials could influence their light-absorbing and charge-separating capabilities.

Utilization in Optical Technologies (e.g., Photoluminescent Probes, Dye Lasers, Optical Brighteners)

The inherent fluorescence of many benzoxazole derivatives has led to their widespread use in various optical technologies. daneshyari.com These applications leverage their ability to absorb ultraviolet light and emit visible light, a property that is highly dependent on the substitution pattern of the benzoxazole ring and the surrounding molecular environment.

Photoluminescent Probes: Benzoxazole-based fluorescent probes have been developed for the detection of various analytes. nih.gov The fluorescence properties of these probes can be modulated by interactions with specific ions or molecules, leading to a measurable change in the emission signal. The reactive bromomethyl group of this compound provides a convenient attachment point for a receptor unit designed to bind to a target analyte. Upon binding, a conformational change or an electronic perturbation can alter the fluorescence of the benzoxazole fluorophore, enabling the detection and quantification of the analyte.

Dye Lasers: Certain benzoxazole derivatives have been investigated as gain media in dye lasers. semanticscholar.orgdtic.mil These compounds exhibit high fluorescence quantum yields and photostability, which are crucial requirements for efficient laser dyes. The synthesis of novel benzoxazole-based laser dyes could potentially involve the use of this compound to introduce the benzoxazole core into a larger conjugated system designed to have specific absorption and emission properties suitable for laser applications.

Optical Brighteners: Benzoxazole derivatives are commercially used as optical brightening agents (OBAs) in textiles, plastics, and detergents. daneshyari.comgoogle.comresearchgate.netspecialchem.comispigment.com These compounds absorb UV light and re-emit it in the blue region of the visible spectrum, which masks the inherent yellowing of materials and makes them appear whiter and brighter. The synthesis of novel OBAs often involves the creation of extended conjugated systems containing the benzoxazole moiety. This compound could serve as a starting material for the construction of such systems through reactions that extend the conjugation via the methyl group.

While the direct application of this compound in these technologies is not explicitly detailed in the available literature, its potential as a key intermediate for the synthesis of functional molecules for these purposes is evident.

Structure Activity Relationship Sar Generalities Within the Benzoxazole Class Focused on Theoretical and Structural Insights

Systematic Investigation of Substituent Effects on Reactivity and Molecular Interactions

The nature and position of substituents on the benzoxazole (B165842) ring system profoundly influence its chemical reactivity and biological activity. researchgate.net Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electronic properties of the scaffold, thereby affecting its interactions with biological targets. researchgate.netacs.org

Systematic studies have shown that the introduction of various substituents can enhance the pharmacological profile of benzoxazole derivatives. researchgate.net For instance, the presence of electron-withdrawing or electron-releasing groups can potentiate the antimicrobial and antiproliferative effects of these compounds. researchgate.net The reactivity of the benzoxazole core can be fine-tuned by altering the substituents on the fused benzene (B151609) ring or at the 2-position.

Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the effects of substituents on the electronic structure and reactivity of benzoxazoles. rsc.org These studies provide valuable insights into how different functional groups impact the electron distribution and energy levels of the molecule, which in turn dictates its reactivity and potential for molecular interactions. nih.govresearchgate.net For example, the introduction of a trifluoromethyl group, a strong electron-withdrawing group, can increase the thermal stability of organic semiconductors based on heterocyclic structures. nih.gov

The table below summarizes the effects of various substituents on the properties of benzoxazole derivatives based on findings from multiple studies.

| Substituent Type | Position | Effect on Reactivity/Properties | Reference |

| Electron-donating groups (e.g., -Me, -OMe) | Aryl ring of aminophenol | Can influence reaction yields in synthesis. acs.org | acs.org |

| Electron-withdrawing groups (e.g., -NO2, -Cl, -F) | Aryl ring of aminophenol | Generally well-tolerated in synthesis, leading to good product yields. acs.org | acs.org |

| Electron-withdrawing groups | Substituted part of the compound | Can enhance antimicrobial and antiproliferative effects. researchgate.net | researchgate.net |

| Electron-releasing groups | Substituted part of the compound | Can enhance antimicrobial and antiproliferative effects. researchgate.net | researchgate.net |

| 4-methyl and 5-chloro substituents | Benzoxazole ring | Showed high inhibitory activity for AChE and BuChE respectively. rsc.org | rsc.org |

Positional Isomerism and its Impact on Electronic and Steric Properties

Positional isomerism plays a critical role in determining the electronic and steric properties of benzoxazole derivatives, which consequently affects their biological activity. rsc.org The location of a substituent on the benzoxazole scaffold can dramatically alter the molecule's shape, electron distribution, and ability to interact with specific biological targets. rsc.orgrsc.org

For example, a study on the excited-state intramolecular proton transfer (ESIPT) of hydroxyphenyl benzoxazole derivatives revealed that the position of a substituent significantly influences the process. rsc.org The energy barrier for proton transfer was found to be considerably smaller when the substituent was in the meta-position compared to the para-position, indicating that the substituent's location directly impacts the molecule's photochemical properties. rsc.org

Similarly, in the context of antibacterial activity, the position of hydroxyl and methoxyl groups on benzoic acid derivatives was shown to have a significant effect. nih.gov This highlights the general principle that the specific placement of functional groups is a key determinant of a molecule's biological function.

The steric hindrance introduced by substituents at different positions also plays a crucial role. For instance, bulky substituents can influence the conformation of the molecule and its ability to fit into the active site of a protein. core.ac.uk The interplay between electronic and steric effects arising from positional isomerism is a key consideration in the design of potent and selective benzoxazole-based compounds. nih.govnih.gov

The following table illustrates the impact of positional isomerism on the properties of substituted benzoxazole derivatives.

| Isomer Type | Property Affected | Observation | Reference |

| Positional isomers of hydroxyphenyl benzoxazole | Excited-state intramolecular proton transfer (ESIPT) | The energy barrier for ESIPT is lower when the substituent is in the meta-position compared to the para-position. rsc.org | rsc.org |

| Positional isomers of benzoic acid derivatives | Antibacterial activity | The position of hydroxyl and methoxyl groups significantly influences the antibacterial effect against E. coli. nih.gov | nih.gov |

| Isomers of HBI, HBO, and HBT compounds | Structure and Transformation | Optimized structures and transformations were determined using potential energy surface methods. researchgate.net | researchgate.net |

Rational Design Principles for Modulating Benzoxazole Scaffold Properties

The rational design of benzoxazole derivatives with desired properties relies on a thorough understanding of the SAR principles discussed above. By strategically modifying the benzoxazole scaffold, researchers can modulate its physicochemical and biological characteristics.

Key principles for the rational design of benzoxazole-based compounds include:

Targeted Substitution: The introduction of specific substituents at defined positions on the benzoxazole ring can be used to enhance a desired biological activity or to improve pharmacokinetic properties. researchgate.netnih.gov This involves considering the electronic and steric effects of the substituents.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or metabolic stability. nih.gov

Scaffold Hopping: In some cases, the benzoxazole core itself can be used as a replacement for other heterocyclic systems to generate novel compounds with potentially improved properties.

Molecular Docking and Computational Modeling: These tools are invaluable for predicting how a designed molecule will interact with its biological target. researchgate.netnih.gov By simulating the binding of different benzoxazole derivatives to a protein's active site, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity.

The development of new synthetic methodologies also plays a crucial role in enabling the rational design of novel benzoxazole derivatives. rsc.orgnih.gov Efficient and versatile synthetic routes allow for the creation of diverse libraries of compounds for biological screening. nih.govorganic-chemistry.org

The table below provides examples of rational design strategies applied to the benzoxazole scaffold.

| Design Strategy | Application | Outcome | Reference |

| Bioisosteric replacement | Replacement of benzothiazole (B30560) with benzoxazole | Generation of new Phortress analogues with significant anticancer activity. nih.gov | nih.gov |

| Molecular Docking | Understanding ligand-receptor interactions | Prediction of binding affinities of benzoxazole derivatives to DNA gyrase. nih.gov | nih.gov |

| Scaffold Modification | Synthesis of spiroxindoles with a benzimidazole (B57391) scaffold | Identification of a new MDM2 inhibitor. rug.nl | rug.nl |

Q & A

Q. How is this compound utilized as a building block for synthesizing fused heterocycles?

- Methodological Answer :

- Cyclocondensation : React with thiourea to form 2-aminobenzothiazoles.

- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids yields biaryl derivatives. Optimize Pd(OAc)/PPh ratios (1:4) for >80% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.